![molecular formula C18H15ClO4S2 B285360 2-[(4-Methylphenyl)sulfonyl]ethyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285360.png)
2-[(4-Methylphenyl)sulfonyl]ethyl 3-chloro-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenyl)sulfonyl]ethyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that is widely used in scientific research. It is commonly referred to as CB-03-01 and is known for its ability to modulate androgen receptor activity.
作用機序
CB-03-01 works by binding to and modulating the activity of the androgen receptor. It acts as a partial agonist, meaning that it can activate the receptor to a certain extent, but not to the same degree as the endogenous ligand, testosterone. CB-03-01 has been shown to be selective for the androgen receptor, meaning that it does not bind to other receptors in the body.
Biochemical and Physiological Effects:
CB-03-01 has been shown to have various biochemical and physiological effects. It has been shown to decrease sebum production in the skin, making it a potential treatment for acne. CB-03-01 has also been shown to decrease hair growth, making it a potential treatment for hirsutism and androgenic alopecia. Additionally, CB-03-01 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory skin conditions, such as psoriasis.
実験室実験の利点と制限
CB-03-01 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying androgen receptor activity. Additionally, CB-03-01 is relatively easy to synthesize, making it readily available for use in experiments. However, there are also limitations to using CB-03-01 in lab experiments. It has a relatively short half-life, meaning that it may not be effective for prolonged experiments. Additionally, CB-03-01 has been shown to have some off-target effects, meaning that it may not be completely selective for the androgen receptor.
将来の方向性
There are several future directions for research involving CB-03-01. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of androgen-related disorders and prostate cancer. Additionally, further research could be done to better understand its mechanism of action and to develop more selective compounds. Finally, CB-03-01 could be used as a tool for studying androgen receptor activity in various physiological and pathological conditions.
合成法
The synthesis method of CB-03-01 involves a series of chemical reactions. The starting materials for the synthesis are 3-chloro-1-benzothiophene-2-carboxylic acid and 4-methylbenzenesulfonyl chloride. These two compounds are reacted in the presence of a base, such as triethylamine, to form the intermediate compound, 2-[(4-methylphenyl)sulfonyl]ethyl 3-chloro-1-benzothiophene-2-carboxylate. The intermediate compound is then purified using various techniques, such as column chromatography, to obtain the final product, CB-03-01.
科学的研究の応用
CB-03-01 has been extensively studied for its potential therapeutic applications. It has been shown to modulate androgen receptor activity, making it a potential treatment for androgen-related disorders, such as acne, hirsutism, and androgenic alopecia. CB-03-01 has also been studied for its potential use in the treatment of prostate cancer. Additionally, CB-03-01 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory skin conditions, such as psoriasis.
特性
分子式 |
C18H15ClO4S2 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
2-(4-methylphenyl)sulfonylethyl 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H15ClO4S2/c1-12-6-8-13(9-7-12)25(21,22)11-10-23-18(20)17-16(19)14-4-2-3-5-15(14)24-17/h2-9H,10-11H2,1H3 |
InChIキー |
WOIKZFYELOXVNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCOC(=O)C2=C(C3=CC=CC=C3S2)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCOC(=O)C2=C(C3=CC=CC=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid](/img/structure/B285277.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)

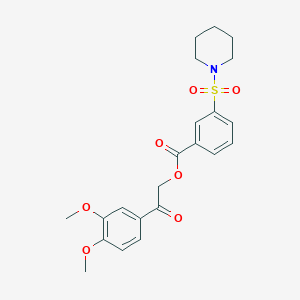
![Ethyl 4-[4-(azepane-1-sulfonyl)benzamido]benzoate](/img/structure/B285287.png)
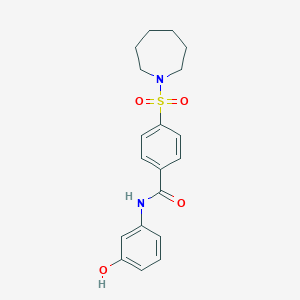
![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
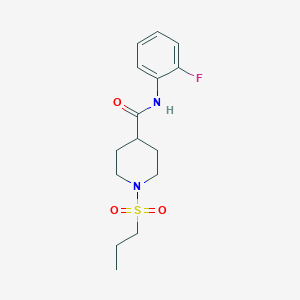
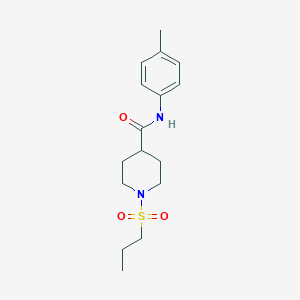
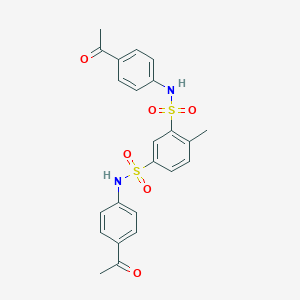

![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)